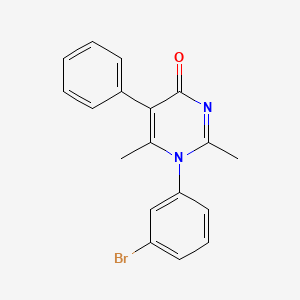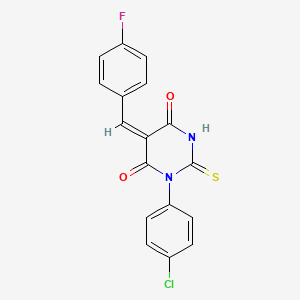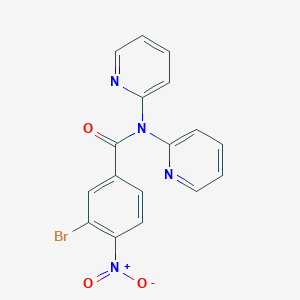![molecular formula C19H16ClFN2O2 B3442820 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide
描述
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a targeted therapy for non-small cell lung cancer (NSCLC). It has been found to be effective in treating NSCLC patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs.
作用机制
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide selectively inhibits the activity of mutant EGFR, including EGFR T790M, by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. It also inhibits angiogenesis and metastasis in preclinical models. In clinical trials, 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been well-tolerated with manageable adverse effects, such as diarrhea, rash, and nausea.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its potency in inhibiting downstream signaling pathways, and its ability to overcome resistance to first-generation EGFR TKIs. However, its limitations include the need for specialized equipment and expertise to synthesize and test the compound, as well as the potential for off-target effects and resistance development.
未来方向
1. Combination therapy: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is currently being tested in combination with other targeted therapies, such as MET inhibitors, to improve its efficacy and overcome resistance mechanisms.
2. Biomarker discovery: Further research is needed to identify predictive biomarkers for 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide response and resistance, which could help to personalize treatment for NSCLC patients.
3. CNS penetration: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has limited penetration into the central nervous system (CNS), which is a common site of metastasis in NSCLC. Therefore, there is a need to develop strategies to improve CNS penetration and efficacy.
4. Resistance mechanisms: Continued research is needed to understand the mechanisms of resistance to 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide and develop strategies to overcome them.
5. Other cancer types: 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has shown activity in other cancer types with EGFR mutations, such as head and neck squamous cell carcinoma and colorectal cancer. Therefore, further research is needed to explore its potential in these indications.
科学研究应用
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. It has shown promising results in improving progression-free survival and overall response rate compared to chemotherapy or other EGFR TKIs.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-12-17(18(23-25-12)15-4-2-3-5-16(15)20)19(24)22-11-10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQTJYSMNMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3442741.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B3442747.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442761.png)
![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)
![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)

![diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]](/img/structure/B3442800.png)
![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)
![3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3442810.png)




